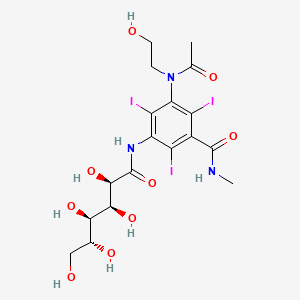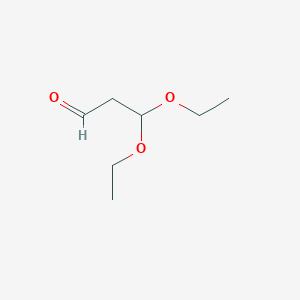
Ioglucol
Übersicht
Beschreibung
Ioglucol ist ein Triiod-Anilid-Derivat, das von Mallinckrodt, Inc. patentiert wurde. Es wird hauptsächlich als nicht-ionisches Röntgenkontrastmittel verwendet . Die Summenformel der Verbindung lautet C18H24I3N3O9 und sie hat eine durchschnittliche Masse von 807,111 Da . This compound ist bekannt für seine Fähigkeit, den Kontrast von Strukturen oder Flüssigkeiten im Körper in der medizinischen Bildgebung zu verbessern.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Reaktionsbedingungen erfordern in der Regel kontrollierte Temperaturen und die Verwendung spezifischer Katalysatoren, um die korrekte Platzierung der Jodatome am aromatischen Ring zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Ioglucol umfasst die großtechnische chemische Synthese unter Verwendung von automatisierten Reaktoren, um präzise Reaktionsbedingungen zu gewährleisten. Der Prozess umfasst mehrere Reinigungsschritte, um die Reinheit und Wirksamkeit des Endprodukts als Kontrastmittel zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Die Verbindung kann reduziert werden, obwohl dies in ihren typischen Anwendungen weniger häufig vorkommt.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere die Substitution von Jodatomen durch andere funktionelle Gruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel können Natriumborhydrid verwendet werden.
Substitution: Verschiedene Halogenierungsmittel und Katalysatoren werden eingesetzt, um Substitutionsreaktionen zu ermöglichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation zu iodierten Chinonen führen, während Substitutionsreaktionen eine Vielzahl funktioneller Anilide ergeben können .
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Als Reagenz in der organischen Synthese und analytischen Chemie verwendet.
Biologie: Wird in Studien eingesetzt, die sich mit der Zellbildgebung und der Kontrastverstärkung befassen.
Medizin: Wird häufig als Kontrastmittel in der Röntgenbildgebung verwendet, um die Sichtbarkeit innerer Strukturen zu verbessern.
Industrie: Wird bei der Entwicklung neuer Bildgebungstechnologien und diagnostischer Werkzeuge eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es den Kontrast von Röntgenbildern verstärkt. Es wirkt, indem es Röntgenstrahlen effektiver absorbiert als das umgebende Gewebe, wodurch ein klareres Bild entsteht. Die molekularen Ziele umfassen verschiedene Gewebe und Flüssigkeiten im Körper, und die beteiligten Wege stehen in erster Linie mit der unterschiedlichen Absorption von Röntgenstrahlen in Zusammenhang .
Analyse Chemischer Reaktionen
Types of Reactions
Ioglucol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced, although this is less common in its typical applications.
Substitution: This compound can undergo substitution reactions, particularly involving the replacement of iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents and catalysts are employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated quinones, while substitution reactions can produce a variety of functionalized anilides .
Wissenschaftliche Forschungsanwendungen
Ioglucol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving cellular imaging and contrast enhancement.
Medicine: Widely used as a contrast agent in X-ray imaging to improve the visibility of internal structures.
Industry: Utilized in the development of new imaging technologies and diagnostic tools
Wirkmechanismus
Ioglucol exerts its effects by enhancing the contrast of X-ray images. It works by absorbing X-rays more effectively than surrounding tissues, thereby providing a clearer image. The molecular targets include various tissues and fluids within the body, and the pathways involved are primarily related to the differential absorption of X-rays .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Iohexol
- Iopamidol
- Iodixanol
Einzigartigkeit
Ioglucol ist aufgrund seiner spezifischen Triiod-Anilid-Struktur einzigartig, die eine optimale Kontrastverstärkung bei minimalen Nebenwirkungen bietet. Im Vergleich zu ähnlichen Verbindungen bietet this compound ein Gleichgewicht aus hoher Wirksamkeit und Sicherheit, was es in vielen medizinischen Bildgebungsanwendungen zur bevorzugten Wahl macht .
Eigenschaften
IUPAC Name |
3-[acetyl(2-hydroxyethyl)amino]-2,4,6-triiodo-N-methyl-5-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O9/c1-6(27)24(3-4-25)13-10(20)8(17(32)22-2)9(19)12(11(13)21)23-18(33)16(31)15(30)14(29)7(28)5-26/h7,14-16,25-26,28-31H,3-5H2,1-2H3,(H,22,32)(H,23,33)/t7-,14-,15+,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMHLTWTZQIVCH-SFNQMWQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCO)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)C(=O)NC)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(CCO)C1=C(C(=C(C(=C1I)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I)C(=O)NC)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024308 | |
| Record name | N-(3-(Acetyl(2-hydroxyethyl)amino)-2,4,6-triiodo-5((methylamino)carbonyl)phenyl)-D-gluconamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63941-73-1 | |
| Record name | Ioglucol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063941731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-(Acetyl(2-hydroxyethyl)amino)-2,4,6-triiodo-5((methylamino)carbonyl)phenyl)-D-gluconamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IOGLUCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZU2X307FG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-chloro-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3055255.png)





